molecular formula C11H14F2N2O B1530221 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol CAS No. 1184129-47-2

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol

Cat. No. B1530221
M. Wt: 228.24 g/mol
InChI Key: ZZYJERAZNCTCTG-UHFFFAOYSA-N
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Description

“1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol” is a unique chemical compound with the empirical formula C11H14F2N2O and a molecular weight of 228.24 . It’s provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol” can be represented by the SMILES string Nc1cc(F)c(N2CCC(O)CC2)c(F)c1 . The InChI representation is 1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2 .


Physical And Chemical Properties Analysis

The compound is a yellow to brown solid . The storage temperature is 2-8°C .

Scientific Research Applications

Fluorescence Probes for Cellular Analysis

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol derivatives have been utilized in the development of fluorescence probes for biological applications. Wang et al. (2016) synthesized a reversible fluorescent probe incorporating this compound, which displayed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA. This probe was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions, demonstrating its potential for cellular analysis and redox biology studies (Wang, Ni, & Shao, 2016).

Gastric Antisecretory Agents

Compounds derived from 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol have shown potential as gastric antisecretory agents. Scott et al. (1983) reported on derivatives such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, which exhibited no anticholinergic activity, suggesting their utility in treating peptic ulcer disease without the undesirable side effects associated with anticholinergic drugs (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).

GABA Uptake Inhibition

Research has shown that certain piperidinecarboxylic acids, closely related to 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol, act as potent inhibitors of GABA uptake. Ali et al. (1985) found that derivatives like N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid are specific and potent GABA-uptake inhibitors, with implications for the treatment of conditions such as epilepsy (Ali, Bondinell, Dandridge, Frazee, & Garvey, 1985).

Donor−Acceptor Interactions in Organic Electronics

The compound and its derivatives have been explored for their tunable donor−acceptor interactions, which are crucial in the development of organic electronics. McAdam et al. (2003) investigated a series of 4-substituted naphthalimides with ferrocenyl headgroups, demonstrating how these interactions influence the photophysical properties of organic materials. This research offers insights into designing more efficient organic semiconductors (McAdam, Morgan, Robinson, Simpson, & Rieger, 2003).

Molecular Docking and Anticancer Activity

Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine by various spectroscopic techniques and performed molecular docking studies to assess its anticancer activity. Their work highlights the potential of derivatives of 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol in the development of novel anticancer agents (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).

Safety And Hazards

The compound is potentially hazardous. The safety information includes a pictogram of a skull and crossbones, and the signal word is “Danger”. The hazard statement is H301 . The precautionary statements are P301+P310 . The MSDS is available .

properties

IUPAC Name

1-(4-amino-2,6-difluorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYJERAZNCTCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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